Methyl 2,3-dioxoindoline-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

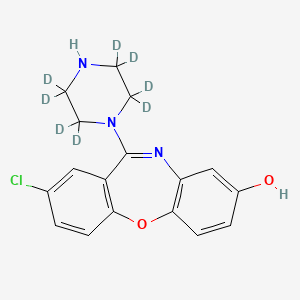

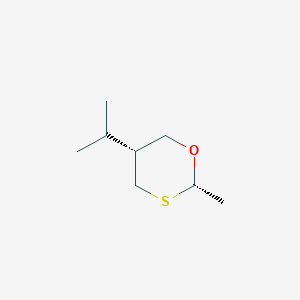

“Methyl 2,3-dioxoindoline-5-carboxylate” is a chemical compound with the molecular formula C10H7NO4 . It is a derivative of indoline, a heterocyclic compound. The compound contains a carboxylate group, which is a common functional group in biochemistry .

Synthesis Analysis

The synthesis of “Methyl 2,3-dioxoindoline-5-carboxylate” and its derivatives often involves palladium-catalyzed intramolecular oxidative coupling . This process involves the reaction of anilines properly functionalized by different electron-withdrawing and -donating groups .Molecular Structure Analysis

The molecular structure of “Methyl 2,3-dioxoindoline-5-carboxylate” includes a carboxylate group, which is highly polar . This polarity contributes to the compound’s large dipole moment, resulting in two intense peaks in its infrared spectrum .Chemical Reactions Analysis

“Methyl 2,3-dioxoindoline-5-carboxylate” can undergo various chemical reactions. For instance, it can participate in the formation of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis

“Methyl 2,3-dioxoindoline-5-carboxylate” is a solid at room temperature . It has a molecular weight of 205.17 . As a carboxylic acid derivative, it is weakly acidic, with an acidity constant (Ka) of approximately 10^-5 .Aplicaciones Científicas De Investigación

HIV-1 Reverse Transcriptase Inhibitors : A series of compounds derived from Methyl 2,3-dioxoindoline-5-carboxylate showed significant in vitro inhibitory activity against HIV-1 Reverse Transcriptase, suggesting potential use in HIV therapy (Devale et al., 2017).

Cytotoxicity Against Cancer Cell Lines : Synthesized derivatives exhibited cytotoxic effects against various human cancer cell lines, indicating potential applications in cancer treatment (Jung et al., 2004).

Anticonvulsant and Antidepressant Effects : Compounds containing Methyl 2,3-dioxoindoline-5-carboxylate demonstrated protective effects against seizures and potent antidepressant-like activity in animal models (Zhen et al., 2015).

Antiepileptic Properties : Novel urea derivatives containing Methyl 2,3-dioxoindoline-5-carboxylate were found to exhibit antiepileptic activity in animal models, suggesting their potential as antiepileptic agents (Prakash & Raja, 2011).

Synthesis of Phenytoin Derivatives : This chemical has been used in the synthesis of phenytoin derivatives for evaluating their anticonvulsant activity, contributing to the development of new antiepileptic drugs (Deodhar et al., 2009).

Direcciones Futuras

The future research directions for “Methyl 2,3-dioxoindoline-5-carboxylate” and its derivatives could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, their potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury could be investigated .

Propiedades

IUPAC Name |

methyl 2,3-dioxo-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-7-6(4-5)8(12)9(13)11-7/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUFIXGDMRVWPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, endo- (9CI)](/img/no-structure.png)

![Hexahydropyrazino[1,2-c][1,3]thiazin-2(6H)-amine](/img/structure/B564150.png)

![Pyrrolo[2',1':2,3]imidazo[4,5-e]benzotriazole](/img/structure/B564153.png)

![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)